molecular formula C10H12N2O3 B1670798 D-Kynurenine CAS No. 13441-51-5

D-Kynurenine

Cat. No.: B1670798
CAS No.: 13441-51-5
M. Wt: 208.21 g/mol
InChI Key: YGPSJZOEDVAXAB-MRVPVSSYSA-N
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Description

D-Kynurenine is a metabolite of D-tryptophan . It can serve as the bioprecursor of kynurenic acid (KYNA) and 3-hydroxykynurenine . These are neuroactive compounds that are believed to play a role in the pathophysiology of several neurological and psychiatric diseases .


Synthesis Analysis

This compound is synthesized from D-tryptophan . A method for determining this compound in biological tissues involves the conversion of this compound to KYNA by purified D-amino acid oxidase (D-AAO) . The samples are incubated with D-AAO under optimal conditions for measuring D-AAO activity, and newly produced KYNA is detected by high-performance liquid chromatography (HPLC) with fluorimetric detection .


Molecular Structure Analysis

The empirical formula of this compound is C10H12N2O3 . Its molecular weight is 208.21 . The SMILES string representation of this compound is NC@Hc1ccccc1N)C(O)=O .


Chemical Reactions Analysis

This compound is a substrate in a fluorometric assay of D-amino acid oxidase . It can serve as the bioprecursor of kynurenic acid (KYNA) and 3-hydroxykynurenine .


Physical and Chemical Properties Analysis

This compound is a faint yellow to yellow powder . Its assay is ≥98% (TLC) .

Scientific Research Applications

Neuroprotection and Neurodegenerative Disorders

D-Kynurenine (D-KYN) and its metabolites play significant roles in neuroprotection and are implicated in neurodegenerative disorders. Kynurenines, including D-KYN, have been extensively studied for their potential in treating conditions like Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, and multiple sclerosis (Bohár, Toldi, Fülöp, & Vécsei, 2015). Additionally, D-KYN metabolites are known to modulate glutamate receptors and may have roles in oxidative stress regulation, further underscoring their therapeutic potential in CNS disorders (Stone & Darlington, 2002).

Immune System and Inflammation

D-KYN and its pathway metabolites are also involved in immune regulation and inflammation. This connection underlines their potential importance in understanding and treating diseases with immunomodulatory components, such as certain autoimmune disorders (Pérez-de la Cruz, Königsberg, & Santamaría, 2007).

Pain Processing and Migraine Treatment

Research suggests that D-KYN metabolites, such as kynurenic acid, influence pain processing in the central nervous system. This has led to investigations into their potential use in treating conditions like migraine, as they may affect the transmission of sensory impulses and the sensitivity of the cerebral cortex to cortical spreading depression (Guo, Vécsei, & Ashina, 2011).

Drug Development and Therapeutic Applications

The kynurenine pathway, including D-KYN, presents numerous potential targets for drug discovery. The pathway's involvement in diverse physiological and pathological processes, including neurotransmission, immune response, and cell proliferation, makes it a significant focus for developing new therapeutic solutions (Schwarcz, 2004).

Mechanism of Action

Target of Action

D-Kynurenine, a metabolite of the essential amino acid tryptophan, primarily targets the kynurenine pathway (KP) . This pathway is crucial for immune function and prevents hyperinflammation while inducing long-term immune tolerance . This compound also targets T-cells , inducing apoptosis . It interacts with G protein-coupled receptor 35 (GPR35) , and N-methyl-D-aspartate (NMDA) receptors .

Mode of Action

This compound interacts with its targets, leading to various changes. Through its actions on GPR35, it may induce the production of inositol trisphosphate and elicit Ca2+ mobilization . In T-cells, this compound induces apoptosis through increased beta-fatty acid oxidation and depletion .

Biochemical Pathways

This compound is part of the kynurenine pathway, which is the main catabolic pathway for tryptophan . This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Kynurenine is then transformed into its subsequent metabolites . The final result of the pathway is NAD+ .

Pharmacokinetics

It’s known that kynurenine and its breakdown products are involved in neuropsychiatric disorders in the context of inflammation .

Result of Action

The action of this compound results in various molecular and cellular effects. It contributes to immune homeostasis and can induce T-cell apoptosis . In an inflammatory environment such as cancer, the kynurenine pathway is considered to be elevated, suppressing local immune cell populations and enhancing tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in an inflammatory environment, the kynurenine pathway is elevated . The concentration of this compound in the human body can also influence its action. For example, human tumor kynurenine concentrations were found only in the low micromolar range, far below the required 1 mM L- or this compound needed to induce T cell apoptosis in vitro .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The kynurenine pathway, which D-Kynurenine is a part of, is responsible for metabolising most of the free tryptophan in mammals . It is activated by infectious agents, inflammatory mediators and stress, which trigger the induction and activity of key enzymes such as indoleamine-2,3-dioxygenase (IDO1), kynurenine-2,3-monooxygenase (KMO) and kynureninase . This pathway and its metabolites have been linked with symptom development and disease progression in a wide range of disorders . Therefore, further studies on the impact of this compound and the kynurenine pathway on human health are needed .

Biochemical Analysis

Biochemical Properties

D-Kynurenine interacts with several enzymes, proteins, and other biomolecules. It is produced from tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . The enzymes kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO) are involved in its further metabolism . The interactions between this compound and these enzymes are crucial for the regulation of the kynurenine pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce T-cell apoptosis, a mechanism involving increased beta-fatty acid oxidation and depletion . In addition, this compound has been reported to promote epithelial-to-mesenchymal transition, a process crucial for cell migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of immune responses, with its metabolism influencing the balance between neuroprotective and neurotoxic kynurenine metabolites . It can also act as a ligand for the aryl hydrocarbon receptor (AHR), inducing the expression of certain genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its influence on T-cell apoptosis and beta-fatty acid oxidation has been observed in time-course studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study where mice were treated systemically with this compound, it was readily detected in the brain, liver, and plasma

Metabolic Pathways

This compound is involved in the kynurenine pathway, a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . This pathway includes several enzymes and cofactors that this compound interacts with, such as IDO, TDO, KAT, and KMO .

Properties

IUPAC Name

(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSJZOEDVAXAB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360767
Record name D-Kynurenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13441-51-5
Record name D-Kynurenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13441-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013441515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Kynurenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KYNURENINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8PQD0WC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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